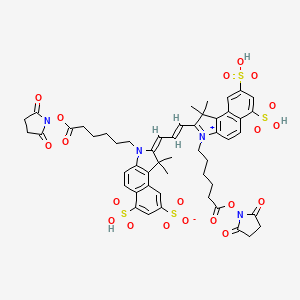

Cy3.5 dise(tetra so3)

Description

Overview of Cyanine (B1664457) Dye Family in Biomedical and Biophysical Research

The cyanine dye family represents a class of synthetic organic dyes that have become indispensable tools in biomedical and biophysical research. creative-diagnostics.com Their fundamental structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. baseclick.eu This conjugated system is responsible for their characteristic strong light absorption and intense fluorescence. mdpi.com The length of the polymethine bridge is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. lumiprobe.com

Pioneering work by Alan Waggoner and his colleagues at Carnegie Mellon University in the early 1990s led to the development of a series of cyanine dyes, including the widely recognized Cy3 and Cy5, which are modifications of Indocyanine Green. lumiprobe.com These dyes exhibit high extinction coefficients, often exceeding 100,000 L·mol⁻¹cm⁻¹, and good quantum yields, resulting in bright fluorescent signals. lumiprobe.com Their low non-specific binding to biomolecules further enhances their utility in biological applications. lumiprobe.com

In biophysical research, cyanine dyes are extensively used as fluorescent probes to study the structure, dynamics, and interactions of biomacromolecules. mdpi.comresearchgate.net Their fluorescence properties are often sensitive to the molecular environment, providing valuable information about the local conditions within a biological system. mdpi.comnih.gov For instance, changes in fluorescence intensity can indicate binding events or conformational changes in proteins and nucleic acids. mdpi.com The rise of single-molecule spectroscopy and super-resolution microscopy has further amplified the importance of cyanine dyes in biophysical studies. researchgate.netnih.gov

Significance of Sulfonated Cyanine Dyes for Aqueous Biological Systems

A significant advancement in cyanine dye technology was the introduction of sulfonated derivatives. lumiprobe.comlumiprobe.com Sulfonation involves the addition of sulfonic acid groups to the cyanine core structure. This modification dramatically increases the water solubility of the dyes, a critical feature for applications in aqueous biological environments. creative-diagnostics.comlumiprobe.com

The enhanced water solubility of sulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, offers several advantages. creative-diagnostics.com It allows for labeling reactions to be performed in purely aqueous buffers, eliminating the need for organic co-solvents like DMF or DMSO, which can be detrimental to sensitive proteins. lumiprobe.comlumiprobe.com The negatively charged sulfonate groups also reduce the tendency of the dye molecules to aggregate, a common issue with non-sulfonated cyanines that can lead to fluorescence quenching and inaccurate experimental results. creative-diagnostics.comlumiprobe.com This reduced aggregation is particularly beneficial when labeling biomolecules at high densities. lumiprobe.com

Furthermore, the electrostatic repulsion between the negatively charged sulfonates and the phosphate (B84403) backbone of nucleic acids minimizes non-specific interactions, leading to more precise and reliable labeling. mdpi.com Due to these favorable properties, sulfonated cyanine dyes are often the preferred choice for labeling proteins, antibodies, and nucleic acids in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. creative-diagnostics.comaxispharm.com

Positioning of Cy3.5 Dise(tetra so3) within the Advanced Fluorophore Landscape

Cy3.5, a member of the cyanine dye family, is an orange-red fluorescent dye with an absorption maximum around 581 nm and an emission maximum at approximately 596 nm. axispharm.com It is known for its bright fluorescence and high photostability, making it a valuable tool in various research applications. axispharm.com The designation ".5" in its name indicates a benzo-fused cyanine structure. lumiprobe.com

The specific compound "Cy3.5 dise(tetra so3)" indicates a highly sulfonated version of the Cy3.5 dye. The "tetra so3" signifies the presence of four sulfonate groups, which imparts significant water solubility and reduces aggregation, aligning it with the advantages of other sulfonated cyanine dyes. This high degree of sulfonation makes it particularly well-suited for demanding applications in aqueous environments where maintaining the stability and fluorescence of the probe is critical.

In the broader landscape of advanced fluorophores, Cy3.5 and its sulfonated derivatives occupy a specific spectral niche between the more common Cy3 and Cy5 dyes. This allows for greater flexibility in multicolor imaging experiments by reducing spectral overlap. axispharm.com Research has shown that while Cy3 and Cy3.5 dyes tend to exhibit an increase in fluorescence upon conjugation to proteins like IgG, Cy5 and Cy7 often show significant quenching. acs.org This positions Cy3.5 as a reliable choice for applications requiring bright and stable fluorescence upon biomolecular labeling. The development of conformationally restricted and highly sulfonated cyanine derivatives continues to push the boundaries of fluorescence imaging, enabling more sensitive and precise measurements in complex biological systems. nih.gov

Properties

Molecular Formula |

C51H54N4O20S4 |

|---|---|

Molecular Weight |

1171.3 g/mol |

IUPAC Name |

(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |

InChI |

InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73) |

InChI Key |

USIATRQVIRQFLY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Cy3.5 Dise Tetra So3 for Advanced Probes

Chemical Synthesis Pathways of Sulfo-Cyanine3.5 Core Structures

The synthesis of the sulfo-cyanine core is a multi-step process that involves the preparation of sulfonated heterocyclic precursors and their subsequent condensation to form the characteristic polymethine chain. While the exact synthesis of "Cy3.5 dise(tetra so3)" is proprietary to its manufacturers, a general understanding of sulfo-cyanine dye synthesis can be extrapolated from published methods for similar dyes, such as sulfo-Cy5.

The process typically begins with the synthesis of a sulfonated indolenine derivative. This is often achieved by the sulfonation of a substituted indole (B1671886), followed by quaternization of the nitrogen atom. The quaternized, sulfonated indolenine serves as a key building block.

The core structure of the cyanine (B1664457) dye is then constructed through a condensation reaction between two equivalents of the sulfonated indolenine precursor and a polymethine bridge-forming reagent. The length of this polymethine chain dictates the absorption and emission maxima of the resulting dye. For a Cy3.5 dye, an intermediate chain length between that of Cy3 (trimethine) and Cy5 (pentamethine) is required. This is typically achieved using a malondialdehyde dianil derivative or a similar reagent that contributes three carbon atoms to the polymethine bridge.

The reaction conditions, including the choice of solvent (often a mixture of acetic anhydride (B1165640) and pyridine) and temperature, are critical for controlling the reaction and maximizing the yield of the desired cyanine dye. Purification of the final product is typically accomplished through chromatographic techniques to ensure high purity for subsequent derivatization and bioconjugation.

Rational Design and Functional Group Introduction for Bioconjugation

To be useful as a biological probe, the sulfo-cyanine3.5 core structure must be modified to include a reactive functional group that can covalently attach to a biomolecule. The rational design of these derivatives involves the incorporation of a linker arm that separates the fluorophore from the reactive moiety, minimizing potential steric hindrance and preserving the fluorescence properties of the dye upon conjugation. The choice of functional group is dictated by the target functional group on the biomolecule of interest.

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. lumiprobe.comwindows.net The reaction between an NHS ester and an amine forms a stable amide bond.

The synthesis of a Cy3.5 NHS ester involves introducing a carboxylic acid functionality onto the cyanine core, typically at the end of a linker arm. This carboxylic acid is then activated by reaction with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC), to form the reactive NHS ester.

The labeling reaction is pH-dependent, with an optimal pH range of 7.2 to 9. lumiprobe.comthermofisher.com At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis. lumiprobe.com The reaction is typically carried out in an aqueous buffer, and for less water-soluble NHS esters, a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used. interchim.fr

Table 1: Reaction Conditions for NHS Ester-Amine Labeling

| Parameter | Recommended Condition |

|---|---|

| pH | 7.2 - 9.0 lumiprobe.comthermofisher.com |

| Temperature | Room temperature or 4°C thermofisher.com |

| Reaction Time | 0.5 - 4 hours thermofisher.com |

| Buffers | Phosphate (B84403), Carbonate-Bicarbonate, HEPES, Borate thermofisher.com |

| Quenching Agent | Tris or Glycine buffer thermofisher.com |

Bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high specificity and efficiency. This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. To utilize this chemistry, Cy3.5 can be derivatized with either an azide or an alkyne group.

Cy3.5-Azide: An azide functionality can be introduced by reacting a Cy3.5 derivative containing a good leaving group (e.g., a tosylate or mesylate) with sodium azide. Alternatively, a Cy3.5-amine derivative can be reacted with an azide-containing NHS ester.

Cy3.5-Alkyne: Similarly, an alkyne group can be incorporated by reacting a Cy3.5 derivative with an alkyne-containing reagent, such as propargylamine (B41283) or an alkyne-NHS ester.

These azide or alkyne-modified Cy3.5 dyes can then be used to label biomolecules that have been correspondingly modified with the complementary functional group. The reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for labeling in complex biological environments.

Carboxylic Acid: A Cy3.5 dye with a terminal carboxylic acid can be conjugated to primary amines on a biomolecule using carbodiimide chemistry (e.g., with EDC), similar to the activation step for NHS ester formation. This approach offers an alternative to pre-activated NHS esters.

Maleimide (B117702): Maleimide groups are highly reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. The reaction, a Michael addition, forms a stable thioether bond. A Cy3.5-maleimide derivative is synthesized by reacting a Cy3.5-amine with a maleimide-containing crosslinker, such as maleimidocaproic acid.

The thiol-maleimide conjugation is most efficient at a pH between 6.5 and 7.5. vectorlabs.com Below this range, the thiol is less nucleophilic, and above this range, the maleimide group is susceptible to hydrolysis and can also react with amines. vectorlabs.com

Table 2: Comparison of Maleimide and NHS Ester Conjugation Chemistries

| Feature | Maleimide Conjugation | NHS Ester Conjugation |

|---|---|---|

| Target Functional Group | Sulfhydryl (Thiol) | Primary/Secondary Amine |

| Optimal pH | 6.5 - 7.5 vectorlabs.com | 7.2 - 9.0 lumiprobe.comthermofisher.com |

| Resulting Bond | Thioether | Amide |

| Specificity | High for thiols within the optimal pH range | Reactive with all accessible primary and secondary amines |

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is an exceptionally fast and bioorthogonal ligation strategy. broadpharm.com This reaction proceeds with second-order rate constants on the order of 10^3 to 10^6 M⁻¹s⁻¹, allowing for rapid labeling at very low concentrations. broadpharm.comvectorlabs.com

To create a tetrazine-modified Cy3.5 probe, a Cy3.5 derivative is functionalized with a tetrazine moiety. This is typically achieved by reacting an amine- or carboxylic acid-functionalized Cy3.5 with a corresponding tetrazine-NHS ester or tetrazine-amine. The resulting Cy3.5-tetrazine can then be used to label biomolecules that have been modified with a TCO group. The reaction is catalyst-free and proceeds rapidly in aqueous environments, making it ideal for in vivo applications. broadpharm.comvectorlabs.com

Table 3: Kinetic Comparison of Bioorthogonal Reactions

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 |

| Tetrazine-TCO iEDDA Ligation | 10³ - 10⁶ broadpharm.comvectorlabs.com |

Methodologies for Site-Specific Labeling of Biomolecules

Achieving site-specific labeling of biomolecules is crucial for many applications, as it ensures that the fluorescent probe does not interfere with the biomolecule's function and provides precise localization information. Several methodologies can be employed to achieve site-specific labeling with Cy3.5 derivatives.

One common approach for proteins is to introduce a unique cysteine residue at a specific location through site-directed mutagenesis. This unique thiol group can then be selectively targeted by a Cy3.5-maleimide derivative. nih.govbohrium.com This strategy offers high specificity, as native cysteine residues can be removed or are often involved in disulfide bonds and thus unreactive.

Another powerful technique is the use of unnatural amino acid (UAA) incorporation. By engineering a cell's translational machinery, a UAA with a bioorthogonal functional group (e.g., an azide, alkyne, or TCO) can be incorporated at a specific site in a protein in response to a unique codon. The protein can then be specifically labeled with a correspondingly modified Cy3.5 dye.

For nucleic acids, site-specific labeling can be achieved by incorporating modified nucleotides containing a reactive group during solid-phase synthesis. For example, an amino-modifier C6 dT phosphoramidite (B1245037) can be used to introduce a primary amine at a specific position in an oligonucleotide, which can then be labeled with a Cy3.5-NHS ester.

The choice of labeling strategy depends on the nature of the biomolecule, the desired site of labeling, and the experimental context. The versatility of Cy3.5 derivatization chemistry provides a wide range of tools to achieve specific and efficient labeling for a multitude of biological investigations.

Control of Labeling Stoichiometry and its Impact on Probe Performance

The precise control of the number of fluorophore molecules attached to a biomolecule, known as the labeling stoichiometry or dye-to-protein (D/P) ratio, is a critical parameter in the design of advanced fluorescent probes. This is particularly true for conjugates involving Cy3.5, where the degree of labeling profoundly influences the ultimate performance of the probe in terms of brightness, affinity, and specificity. The inherent photophysical properties of Cy3.5, which often lead to an anomalous enhancement in fluorescence upon conjugation to proteins, make stoichiometric control a key aspect of probe optimization. nih.govacs.org

Research into the labeling of antibodies with cyanine dyes has revealed that Cy3.5, much like Cy3, exhibits bright fluorescence even at high D/P ratios. nih.govacs.org This is in stark contrast to other cyanine dyes like Cy5 and Cy7, which are prone to significant fluorescence quenching at higher degrees of labeling. nih.govacs.org Studies have shown that for antibodies labeled with Cy3.5, the cumulative fluorescence can continue to increase with up to eight dye molecules per antibody before reaching a plateau. researchgate.net This characteristic allows for the generation of highly fluorescent probes without the significant self-quenching effects that plague other fluorophores.

The adjustment of the D/P ratio for Cy3.5 conjugates is typically achieved by carefully controlling the reaction conditions during the conjugation process, which most commonly involves the reaction of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of the dye with primary amines (e.g., lysine residues) on the target protein. researchgate.netdutscher.cominterchim.fr Key parameters that can be varied to control the labeling stoichiometry include:

Molar ratio of dye to protein: Increasing the molar excess of the Cy3.5 NHS ester in the reaction mixture will generally lead to a higher degree of labeling. dutscher.com

Protein concentration: Higher protein concentrations can improve labeling efficiency. dutscher.comjenabioscience.com Optimal concentrations are often recommended to be at least 2 mg/mL. jenabioscience.com

pH of the reaction buffer: The reaction of NHS esters with primary amines is pH-dependent, with optimal labeling typically occurring in the pH range of 8.3 to 9.4. researchgate.netdutscher.cominterchim.fr

Reaction time and temperature: Longer reaction times and, to a lesser extent, temperature can also influence the extent of labeling. dutscher.com

While a higher degree of labeling with Cy3.5 can lead to brighter probes, it is essential to consider the potential impact on the biological function of the labeled molecule. Over-labeling can potentially interfere with the binding affinity of an antibody or the activity of an enzyme due to steric hindrance or modification of key amino acid residues. nih.govnih.gov Therefore, the optimal labeling stoichiometry represents a balance between maximizing the fluorescence signal and preserving the biological functionality of the probe.

The following interactive table summarizes the general relationship between the dye/protein molar feed ratio and the resulting degree of labeling for a typical antibody, along with the anticipated impact on probe performance based on published findings for Cy3 and Cy3.5.

| Molar Feed Ratio (Dye:Protein) | Resulting D/P Ratio (Approximate) | Relative Fluorescence Intensity | Potential Impact on Protein Function |

| 1:1 | 0.5 - 1.5 | Moderate | Minimal |

| 5:1 | 2 - 4 | High | Generally well-tolerated |

| 10:1 | 4 - 7 | Very High | Potential for slight reduction in affinity |

| 20:1 | >7 | Maximum/Plateau | Increased risk of reduced affinity/functionality |

This table provides illustrative data based on typical labeling reactions and the known properties of Cy3.5. Actual results may vary depending on the specific protein and reaction conditions.

Ultimately, the optimal labeling stoichiometry for a Cy3.5-based probe is application-dependent. For sensitive detection assays where maximizing brightness is paramount, a higher D/P ratio may be desirable. Conversely, for applications requiring precise quantitative measurements of binding or cellular imaging where preserving the native function of the biomolecule is critical, a lower D/P ratio is often preferred. nih.gov Careful optimization and characterization of the labeling reaction are therefore essential steps in the development of high-performance probes utilizing Cy3.5 dise(tetra so3).

Spectroscopic and Photophysical Characterization of Cy3.5 Dise Tetra So3 in Complex Biological Environments

Analysis of Fluorescence Quantum Yield and Excited-State Lifetime Dependencies

The efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φ), the ratio of emitted photons to absorbed photons, and its excited-state lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state. For Cy3.5 dise(tetra so3), both parameters are highly sensitive to the dye's immediate environment.

The fluorescence quantum yield of cyanine (B1664457) dyes is significantly influenced by the polarity of the solvent. cambridge.org Generally, cyanine dyes exhibit lower quantum yields in aqueous buffers compared to organic solvents like ethanol (B145695), even when viscosities are similar. cambridge.org This is partly due to the dye's susceptibility to aggregation in aqueous solutions, a phenomenon that can be mitigated by the introduction of sulfonate groups, as in Cy3.5 dise(tetra so3), which improves water solubility. aatbio.com The addition of surfactants can also increase fluorescence efficiency by preventing aggregation. For the related dye Cy3, the presence of 0.25% Tween-20 in a PBS buffer resulted in a 5.2-fold increase in fluorescence efficiency. researchgate.netresearchgate.net

Changes in solvent polarity can also induce spectral shifts. For some cyanine dyes, varying the solvent from DMSO to chloroform (B151607) can cause a 5–14 nm shift in absorption and fluorescence maxima without significantly altering the spectrum's shape. univer.kharkov.ua The excited-state lifetime is also affected, as different solvent conditions can alter the rates of non-radiative decay pathways that compete with fluorescence. acs.org

Table 1: Effect of Environmental Factors on Cyanine Dye Fluorescence This table is illustrative, based on general cyanine dye behavior.

| Environmental Factor | Effect on Quantum Yield (Φ) | Effect on Excited-State Lifetime (τ) | Typical Observation for Cyanine Dyes |

|---|---|---|---|

| Increasing Solvent Polarity (e.g., from ethanol to water) | Decrease | Decrease | Increased non-radiative decay and potential for aggregation. cambridge.org |

| Increasing Solvent Viscosity | Increase | Increase | Hindrance of molecular rotations involved in non-radiative decay. researchgate.netresearchgate.net |

| High Ionic Strength | Variable | Variable | Can promote or inhibit aggregation depending on dye structure and concentration. acs.orgnih.gov |

| Binding to Biomolecules (e.g., proteins, DNA) | Increase | Increase | Steric hindrance reduces conformational freedom and photoisomerization. cambridge.org |

Cyanine dyes are known to form aggregates, such as H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail arrangement), particularly in aqueous solutions. issstindian.orgacs.org This self-association is a significant phenomenon in dye chemistry, driven by intermolecular attractive forces. issstindian.orgresearchgate.net Aggregation leads to distinct changes in the absorption spectrum compared to the monomeric form. issstindian.orgrsc.org H-aggregates typically result in a blue-shifted (hypsochromic) absorption spectrum, while J-aggregates cause a red-shifted (bathochromic) shift. issstindian.orgnih.gov

These aggregation processes are highly dependent on the dye's structure, concentration, solvent polarity, ionic strength, and temperature. issstindian.org The formation of aggregates often leads to fluorescence quenching due to the close proximity of the dye molecules, which opens up efficient non-radiative decay channels. researchgate.netresearchgate.net The sulfonate groups in Cy3.5 dise(tetra so3) are designed to increase water solubility and reduce the tendency for self-association, thereby preserving the fluorescence of the monomeric dye in aqueous environments. aatbio.com However, at high concentrations or under specific ionic conditions, aggregation can still occur. Atomistic molecular dynamics simulations have been used to study the thermodynamics of self-assembly for various cyanine dyes, revealing binding free energies for dimerization in the range of 8 to 15 kBT. rsc.orgrsc.org

Investigation of Spectral Shifts and Environmental Responsiveness

The absorption and emission spectra of Cy3.5 are highly sensitive to the local microenvironment, a property that is both a challenge and an opportunity in biological studies. Binding to biomolecules such as proteins or nucleic acids can dramatically alter the dye's photophysical properties. cambridge.org For instance, when cyanine dyes like Cy3 and Cy5 are conjugated to immunoglobulins (IgG) or bind to avidin, significant changes in fluorescence are observed. cambridge.orgacs.org

These spectral shifts are often bathochromic (red-shifted) upon binding to a biomolecule, which is typically associated with a more solvent-exposed or altered polarity environment. nih.gov For example, the binding of Cy5-biotin to streptavidin produces a red-shift in both absorption and emission spectra. cambridge.org The specific amino acid residue to which the dye is attached can also have a significant impact; variations in the fluorescence quantum yield of Cy3 have been reported depending on the labeling site on a helicase enzyme. cambridge.org These environment-sensitive spectral shifts can be exploited to monitor molecular interactions, conformational changes, and binding events. nih.gov

Mechanisms of Photoisomerization and Non-Radiative Deactivation Pathways

A primary pathway for non-radiative deactivation in cyanine dyes is photoinduced trans-cis isomerization around the polymethine chain. oup.comresearchgate.net Upon absorption of a photon, the dye, which is typically in a stable, fluorescent all-trans conformation, can transition to a non-fluorescent or very weakly fluorescent cis isomer. oup.comresearchgate.netresearchgate.net This process competes directly with fluorescence and is a major reason for the relatively low quantum yields of many cyanine dyes in low-viscosity solutions. nih.govrsc.orgresearchgate.net

The efficiency of photoisomerization is highly dependent on the local environment. Increased viscosity or steric hindrance, such as when the dye is bound to a protein or intercalated in DNA, can restrict the necessary molecular rotations for isomerization. oup.comnih.gov This restriction blocks the non-radiative decay pathway, leading to a significant increase in both the fluorescence quantum yield and the excited-state lifetime. cambridge.orgresearchgate.net

Besides isomerization, other non-radiative pathways include internal conversion and intersystem crossing to the triplet state. For many cyanine dyes, intersystem crossing is generally inefficient, with quantum yields on the order of 10-3. acs.org Recent studies using transient grating spectroscopy on Cy3 have identified a previously unknown dark state formed within approximately 1 picosecond of photoexcitation, which serves as another non-radiative decay pathway, likely mediated by a conical intersection. nih.govmit.edu Understanding these deactivation pathways is crucial for designing improved fluorophores with enhanced brightness and photostability. nih.govmit.edu

Theoretical and Computational Approaches for Spectroscopic Modeling

Computational methods provide powerful tools for understanding the complex photophysical behavior of cyanine dyes and their interactions with the environment.

Quantum mechanics/molecular mechanics (QM/MM) simulations are a particularly effective approach for modeling large systems like a dye embedded in a biological matrix. In this hybrid method, the fluorophore itself (the chromophore) is treated with high-level quantum mechanical methods, which can accurately describe its electronic structure and excited states. The surrounding environment, such as the solvent molecules and the biomolecule to which the dye is attached, is treated using classical molecular mechanics force fields. researchgate.net

This approach allows for the simulation of how specific interactions, such as hydrogen bonding or electrostatic interactions with the local environment, affect the dye's spectroscopic properties. QM/MM calculations have been used to investigate the role of asymmetric anion positioning on the symmetry breaking of cyanine dyes, which in turn affects the spectral band shape. researchgate.net Such simulations are invaluable for interpreting experimental spectra and for predicting how modifications to the dye structure or its environment will influence its photophysical behavior. researchgate.netacs.org

Application of Franck-Condon and Ensemble-Based Methods for Absorption Spectra Simulation

The accurate simulation of absorption spectra for fluorescent dyes like Cy3.5 dise(tetra so3) in complex biological environments is crucial for interpreting experimental data and designing new probes. Two powerful theoretical approaches, the Franck-Condon (FC) principle and ensemble-based methods, are widely employed for this purpose. These methods provide a quantum mechanical and statistical mechanical framework, respectively, to understand and predict the spectral properties of molecules in condensed phases.

The Franck-Condon principle is particularly well-suited for simulating high-resolution spectra of semi-rigid systems and offers a quantum mechanical interpretation of the vibrational features within electronic spectra. nih.gov This approach is based on the concept that electronic transitions occur on a much faster timescale than nuclear motion. Consequently, during an electronic transition, the nuclear positions and momenta of the molecule remain essentially unchanged. The probability of a given vibronic transition (a simultaneous change in both electronic and vibrational energy levels) is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states.

Ensemble-based approaches, on the other hand, are extensively used to model the absorption spectra of molecules in the condensed phase by accounting for the influence of the surrounding environment. nih.gov These methods involve calculating the excitation energies for a large number of molecular snapshots (an ensemble) that are representative of the system's configuration in thermal equilibrium. The final spectrum is then obtained by averaging over the calculated transition energies, often weighted by their oscillator strengths. This approach can be implemented using either classical molecular dynamics (MD) to generate the ensemble of structures, followed by quantum mechanical (QM) calculations of the electronic properties (QM/MM-MD), or through quantum sampling methods like the Wigner distribution. nih.gov

For cyanine dyes, which are structurally similar to Cy3.5 dise(tetra so.sub.3), Franck-Condon analysis has been shown to provide a significant improvement in the accuracy of predicting the maximum absorption wavelength (λ.sub.max) compared to simply calculating the vertical excitation energy. nih.gov Studies on related cyanine dyes have demonstrated that time-dependent density functional theory (TD-DFT) combined with FC analysis can accurately reproduce experimental vibronic spectra. nih.gov These analyses often reveal that the dominant absorption band is composed of numerous low-frequency vibrational transitions. nih.gov

The choice of the computational method, particularly the TD-DFT functional, can significantly impact the accuracy of the simulated spectra for cyanine dyes. nih.gov While some functionals may perform well for one cyanine derivative, a different one might be necessary for another to achieve the best agreement with experimental data. nih.gov

In complex biological environments, such as when Cy3.5 is conjugated to DNA or proteins, both the local environment and the conformational flexibility of the dye can influence its spectroscopic properties. nih.gov Ensemble-based methods are particularly valuable in these scenarios as they can capture the inhomogeneous broadening of the spectra resulting from the dye sampling different local environments. The photophysical properties of Cy3.5, such as its excitation and emission maxima, are key parameters that these simulations aim to reproduce.

Table 1: Spectroscopic Properties of Cy3.5

| Property | Wavelength (nm) |

| Excitation Maximum | 579 aatbio.comfluorofinder.com |

| Emission Maximum | 591 aatbio.comfluorofinder.com |

The simulation of absorption spectra for Cy3.5 dise(tetra so.sub.3) in biological systems would involve generating an ensemble of conformations of the dye-biomolecule conjugate, likely through molecular dynamics simulations. For each conformation, the excitation energies would be calculated using a suitable quantum mechanical method. The application of Franck-Condon analysis would further refine the spectrum by incorporating the vibronic structure, providing a more detailed comparison with high-resolution experimental spectra. The combination of these methods allows for a deeper understanding of how the interaction with a biological macromolecule modulates the photophysical properties of the dye.

Biomolecular Interaction Mechanisms and Modulations of Cy3.5 Dise Tetra So3 Fluorescence

Nucleic Acid Interactions and Sequence-Dependent Fluorescence Modulation

The fluorescence of Cy3.5, when conjugated to oligonucleotides, is strongly dependent on the nucleic acid sequence and structure. This dependency arises from direct interactions between the dye and the nucleobases, which can either enhance or quench its fluorescence by modulating the rate of cis-trans isomerization of the polymethine chain.

The positioning of the Cy3.5 label on an oligonucleotide—whether at the 5' or 3' terminus or internally within the sugar-phosphate backbone—has a profound impact on its photophysical behavior.

Terminal Labeling (5' and 3'): When tethered to the 5' or 3' end of a DNA strand, the Cy3.5 fluorophore's fluorescence is heavily influenced by the adjacent nucleotides. researchgate.netnih.gov Studies on the closely related Cy3 and Cy5 dyes, whose properties Cy3.5 is known to mimic, show that terminal positioning allows for significant interaction with the terminal and subsequent bases. nih.govacs.org This interaction, often a form of π-stacking, can restrict the dye's rotational freedom, thereby inhibiting non-radiative decay and increasing fluorescence. nih.gov The specific sequence at the terminus dictates the extent of this effect, with G-rich motifs at the 3' end, for instance, leading to high fluorescence ranges. researchgate.netnih.gov Conversely, quenching can occur upon duplex formation if the dye is attached near the 3' end and the terminal base pair is dG-dC or dC-dG. nih.gov This quenching is not observed when the dye is positioned in the same sequence context at the 5' end. nih.gov

Internal Labeling: Inserting the dye directly and rigidly into the sugar-phosphate backbone leads to distinct photophysical properties compared to terminal labeling via flexible tethers. nih.gov This internal placement provides a more constrained environment for the fluorophore. A key advantage of this method is a significant enhancement in the dye's photostability. nih.gov By rigidly fixing the chromophore's position, internal labeling reduces the likelihood of photo-isomerization, which not only boosts fluorescence but also extends the observational window in single-molecule experiments by reducing photobleaching. nih.gov

Table 1: Effect of Labeling Position on Cy3/Cy5 Photostability

Labeling Strategy Key Characteristics Impact on Photophysics Primary Application Benefit Terminal (External) Labeling Dye attached to 5' or 3' end via a flexible linker. Fluorescence is highly sequence-dependent; susceptible to environmental quenching and photo-isomerization. Standard method for labeling oligonucleotides for various applications like PCR and FRET. Internal Labeling Dye rigidly inserted into the sugar-phosphate backbone. Greatly enhanced photostability; reduced photo-isomerization. hope.edu Ideal for single-molecule studies requiring long observation times and high signal stability. hope.edu

The local structure and flexibility of the DNA to which Cy3.5 is attached are critical determinants of its fluorescence output. The formation of secondary structures, such as duplexes or G-quadruplexes, generally restricts the dye's conformational freedom, leading to fluorescence enhancement. rsc.orgresearchgate.net

The fluorescence of Cy3.5 is more sensitive to the sequence of double-stranded DNA (dsDNA) than single-stranded DNA (ssDNA). nih.govnih.gov When linked to the end of a dsDNA helix, the dye can adopt a "capping" configuration, similar to an additional base pair. nih.govnih.gov This stacked arrangement effectively hinders cis-trans isomerization, resulting in an increased fluorescence quantum yield and lifetime. nih.govnih.gov

Furthermore, the inherent flexibility of the DNA sequence itself plays a role. The rigidity of a particular DNA sequence can affect the ability of the terminal base to sterically block the rotational isomerization of the attached dye. acs.org Therefore, sequences that are more rigid are hypothesized to provide a more stable platform for the dye to interact with, leading to more consistent and often enhanced fluorescence. nih.gov The change in fluorescence upon hybridization can be significant; for example, up to a 10-fold quenching has been observed when a dye is near a 3'-terminal dG or dC that forms a blunt-end base pair. nih.gov

A well-documented phenomenon for cyanine (B1664457) dyes, including Cy3.5, is the enhancement of fluorescence by adjacent purine (B94841) nucleobases and quenching by pyrimidines. nih.govnih.govnih.gov This effect is a direct consequence of the molecular interactions between the dye's aromatic system and the nucleobases.

The general trend for fluorescence intensity based on the adjacent nucleobase is: Guanine (dG) > Adenine (dA) > Thymine (dT) > Cytosine (dC). nih.govacs.org Purine-rich sequences are consistently associated with the highest fluorescence intensities, whereas sequences rich in pyrimidines, particularly cytosine, yield the lowest intensities. nih.gov

The underlying mechanism is attributed to photoinduced electron transfer and the modulation of the non-radiative photoisomerization pathway. rsc.org Purines, especially guanine, engage in π-stacking interactions with the cyanine dye. nih.gov This close association sterically hinders the rotation around the double bonds in the dye's polymethine bridge, which is the primary motion responsible for photoisomerization. rsc.orgelsevierpure.com By suppressing this non-radiative decay channel, the probability of radiative decay (fluorescence) is increased, leading to a higher quantum yield and a longer fluorescence lifetime. rsc.orgelsevierpure.com This sequence-dependent modulation is a critical factor to consider in quantitative applications such as qPCR, FRET, and DNA microarrays. nih.govnih.gov

Table 2: Influence of Adjacent Nucleobase on Cyanine Dye Fluorescence

Nucleobase Type Specific Base Effect on Fluorescence Underlying Interaction Purine Guanine (G) Strong Enhancement π-stacking interactions inhibit photoisomerization, increasing quantum yield. [13, 15] Adenine (A) Moderate Enhancement Pyrimidine Thymine (T) Minor Quenching/Low Intensity Less effective at inhibiting photoisomerization, leading to lower fluorescence. Cytosine (C) Strong Quenching/Lowest Intensity

Protein and Peptide Conjugation Effects on Fluorophore Behavior

When Cy3.5 is conjugated to proteins or peptides, its fluorescence properties can be dramatically altered. The protein surface provides a unique microenvironment that directly influences the dye's photophysical parameters, often resulting in a significant increase in fluorescence intensity.

Cy3.5, much like its counterpart Cy3, exhibits an anomalous enhancement in fluorescence upon covalent attachment to proteins such as Immunoglobulin G (IgG) or non-covalent binding to proteins like avidin. nih.govacs.org This phenomenon, often referred to as Protein-Induced Fluorescence Enhancement (PIFE), can result in a 2- to 3-fold increase in fluorescence intensity compared to the free dye in solution. acs.orgresearchgate.net

The primary mechanism behind this enhancement is the restriction of the fluorophore's mobility upon binding to the comparatively large and structured protein surface. researchgate.net In solution, the free dye can readily undergo trans-cis isomerization after photoexcitation, a rapid, non-radiative process that effectively quenches fluorescence. When attached to a protein, the steric hindrance imposed by the local protein environment inhibits this rotational motion. nih.gov This suppression of the non-radiative decay pathway leads to a higher fluorescence quantum yield and a longer fluorescence lifetime, manifesting as a brighter signal. elsevierpure.comhope.edu This effect makes Cy3.5 a valuable tool for monitoring protein-DNA interactions and protein conformational changes without the need for a second fluorophore. elsevierpure.com

The extent of fluorescence enhancement is not uniform and is highly dependent on the specific protein microenvironment surrounding the conjugated dye. nih.gov The local amino acid residues that come into contact with the Cy3.5 molecule dictate the degree of steric hindrance and can also influence the dye through local polarity and electrostatic interactions. nih.govelsevierpure.com

Research has shown that the magnitude of PIFE is dependent on the specific region of the protein that contacts the dye. elsevierpure.comhope.edu This indicates that the effect arises from a direct interaction rather than a non-specific, through-space phenomenon. nih.govelsevierpure.com For example, the fluorescence lifetime and rotational freedom of a Cy3 dye on a DNA strand were shown to be different depending on which part of a bound protein was in proximity. nih.gov Therefore, the precise location of conjugation on the protein is a critical factor. Different lysine (B10760008) residues on an antibody, for instance, will provide different local environments, potentially leading to a heterogeneous population of labeled proteins with varying fluorescence properties. nih.govplos.org Careful consideration of the protein microenvironment is thus essential for the quantitative interpretation of fluorescence data from Cy3.5-protein conjugates. hope.edu

Antibody Labeling and its Impact on Immunological Probe Performance

The covalent attachment of fluorescent dyes to antibodies is a fundamental process in the development of immunological probes for a wide range of applications. The choice of dye and the extent of labeling can significantly influence the performance of the resulting conjugate. The cyanine dye, Cy3.5, exhibits unique photophysical properties upon conjugation to antibodies, which have a profound impact on the brightness and sensitivity of immunological probes.

A critical finding in the study of cyanine dyes is the anomalous fluorescence enhancement observed with Cy3 and Cy3.5 upon their covalent attachment to proteins such as immunoglobulin G (IgG). acs.orgnih.gov Unlike other cyanine dyes like Cy5 and Cy7, which often exhibit fluorescence quenching at higher labeling ratios, Cy3.5 demonstrates a notable increase in fluorescence intensity when bound to an antibody. acs.orgnih.gov This phenomenon is attributed to a reduction in the non-radiative decay pathways of the dye molecule when its local environment becomes more rigid upon conjugation to the protein surface.

Research has shown that the fluorescence of antibodies labeled with Cy3.5 can be significantly brighter than that of the free dye in solution. acs.orgnih.gov This enhancement allows for the attachment of multiple Cy3.5 molecules to a single antibody, leading to a substantial amplification of the fluorescent signal without the detrimental self-quenching effects often seen with other fluorophores at high degrees of labeling. acs.orgnih.gov Studies have indicated that antibodies can be labeled with several Cy3.5 molecules, resulting in exceptionally bright and effective immunological probes. acs.orgnih.gov

The degree of labeling (DOL), or the molar ratio of dye to protein, is a crucial parameter that affects the performance of a fluorescently labeled antibody. While excessive labeling with many fluorophores can lead to a decrease in antibody affinity and potential aggregation, the intrinsic properties of Cy3.5 allow for a higher DOL without significant loss of fluorescence. This characteristic is particularly advantageous for assays requiring high sensitivity and strong signal output.

The following table summarizes the general impact of labeling with Cy3.5 on antibody performance, based on available research findings.

| Parameter | Impact of Cy3.5 Labeling | Research Findings |

| Fluorescence Intensity | Anomalous enhancement upon conjugation. | Studies have reported a 2 to 3-fold increase in fluorescence intensity for Cy3 and Cy3.5 when covalently linked to IgG. acs.orgnih.gov |

| Degree of Labeling (DOL) | Bright fluorescence is maintained even at high DOLs. | Multiple Cy3.5 molecules can be attached per antibody, leading to a cumulative increase in fluorescence output. acs.orgnih.gov |

| Antibody Affinity | Generally, high degrees of labeling with any fluorophore can potentially impact antibody affinity. However, the bright fluorescence of Cy3.5 at lower DOLs can provide strong signals while minimizing this effect. | While specific quantitative data on the effect of Cy3.5 DOL on the dissociation constant (Kd) is limited, the principle of maintaining a balance between signal amplification and preserving antibody function is well-established. |

| Signal-to-Noise Ratio | The enhanced brightness of Cy3.5 conjugates contributes to a higher signal-to-noise ratio in immunoassays. | The intrinsic high fluorescence output of Cy3.5-labeled antibodies allows for robust detection against background noise. |

It is important to note that while the general principles of Cy3.5's fluorescence enhancement are well-documented, the optimal DOL for any specific antibody and application should be determined empirically to achieve the best balance between signal intensity and immunoreactivity.

Advanced Methodological Applications of Cy3.5 Dise Tetra So3 in Biological and Biophysical Research

Applications in Fluorescence Microscopy Techniques

Cy3.5 dise(tetra so3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, which is valued for its bright fluorescence and stability. baseclick.eu As a derivative of the Cy3.5 dye, it is part of a class of probes that have become indispensable in biological and biophysical research. The "dise(tetra so3)" modification indicates multiple sulfonic acid groups, which significantly enhance the dye's water solubility, making it highly compatible with aqueous systems for biological labeling. alfa-chemistry.com These properties make it an excellent candidate for a variety of fluorescence microscopy applications, from standard epifluorescence to advanced super-resolution imaging.

High-Resolution Imaging of Cells and Tissues

In fluorescence microscopy, Cy3.5 dise(tetra so3) serves as a robust fluorescent label for visualizing specific molecules within cells and tissues. It can be covalently attached to biomolecules such as proteins, antibodies, and nucleic acids. baseclick.eu When conjugated to secondary antibodies, it allows for the detection of specific target proteins in immunocytochemistry and immunohistochemistry, enabling researchers to map protein distribution with high clarity. thermofisher.com

The dye's favorable photophysical properties, including a high quantum yield and strong photostability, ensure a bright and stable signal during imaging experiments, which is crucial for capturing detailed, high-contrast images. alfa-chemistry.com Its excitation and emission spectra are well-suited for common laser lines and filter sets used in modern microscopes. baseclick.euinterchim.fr For instance, cyanine dyes like Cy3 and its derivatives are typically excited with green or yellow light (around 550-590 nm) and emit in the orange-red region of the spectrum (around 570-610 nm). thermofisher.com This allows for clear visualization of cellular structures, such as the cytoskeleton or specific organelles, when the appropriate probes are used. thermofisher.com Furthermore, the technique of single-molecule high-resolution colocalization (SHREC) has been demonstrated with related cyanine dyes (Cy3 and Cy5) to precisely measure intramolecular distances, showcasing the utility of this dye family in resolving fine molecular details. nih.gov

Table 1: Photophysical Properties of Related Cyanine Dyes

| Property | Description | Reference |

|---|---|---|

| Excitation Maximum | ~581 nm | |

| Emission Maximum | ~596 nm | |

| Common Laser Line | 532 nm, 561 nm | thermofisher.comresearchgate.net |

| Common Filter Set | TRITC (tetramethylrhodamine) | baseclick.euthermofisher.com |

| Key Features | Bright fluorescence, high photostability, pH insensitivity | alfa-chemistry.com |

Integration into Super-Resolution Imaging Modalities

The capabilities of Cy3.5 extend into the realm of super-resolution microscopy, which bypasses the diffraction limit of light to achieve nanoscale resolution. researchgate.net In particular, cyanine dyes are central to techniques like Stochastic Optical Reconstruction Microscopy (STORM). microscopyu.com In a common STORM setup, Cy3.5 can function as an "activator" fluorophore when paired with a "reporter" fluorophore like Cy5. microscopyu.com In this activator-reporter pair, the activator (Cy3.5) absorbs light at one wavelength (e.g., green laser light) and facilitates the transition of the nearby reporter dye (Cy5) from a stable dark state to a fluorescent "on" state. microscopyu.com This controlled, stochastic activation of a sparse subset of fluorophores allows for their precise localization, and a composite super-resolution image is constructed from thousands of individual localizations. researchgate.net

However, a notable characteristic of cyanine dyes, including Cy3.5, is their potential for photoconversion under intense laser irradiation. researchgate.netnih.gov This phenomenon, sometimes referred to as "photoblueing," can cause the dye to shift its emission to a shorter wavelength. researchgate.netnih.gov While this can be a source of artifacts in multicolor imaging if not properly controlled, understanding these photophysical behaviors is critical for designing robust super-resolution experiments. researchgate.netnih.gov

Utilization in Flow Cytometry for Cellular Analysis and Sorting

Flow cytometry is a powerful technique used to analyze the physical and chemical properties of thousands of cells per second as they pass through a laser beam. baseclick.eunih.gov Fluorophores are essential to this process, allowing for the identification and quantification of specific cell populations based on the fluorescence intensity of labeled markers. ed.ac.uk

Cy3.5 dise(tetra so3), with its bright and stable fluorescence, is well-suited for flow cytometry applications. baseclick.euthermofisher.com It can be conjugated to antibodies that target specific cell surface or intracellular proteins, enabling immunophenotyping to distinguish between different cell types in a heterogeneous sample, such as identifying specific lymphocyte subsets in a blood sample. nih.gov The high water solubility conferred by its sulfonate groups is advantageous, preventing aggregation and ensuring uniform labeling in aqueous cell suspension buffers.

The process involves incubating cells with the Cy3.5-labeled probe, after which the cells are analyzed by the flow cytometer. researchgate.net The instrument's lasers excite the fluorophore, and detectors measure the emitted light from each individual cell. researchgate.net This data can be used to create plots that separate cell populations based on the presence and abundance of the target marker. researchgate.net Furthermore, this information can be used to physically separate or "sort" specific cell populations for further downstream analysis, such as cell culture or genetic analysis. nih.gov

Table 2: Applications of Cy3.5 dise(tetra so3) in Flow Cytometry

| Application | Description | Reference |

|---|---|---|

| Immunophenotyping | Identifies and quantifies cell populations based on surface or intracellular markers labeled with dye-conjugated antibodies. | nih.gov |

| Cellular Uptake Studies | Quantifies the internalization of labeled molecules (e.g., nanoparticles, drugs) by cells over time. | researchgate.net |

| Cell Sorting (FACS) | Physically separates specific cell populations from a mixed sample based on their fluorescence signature for further experiments. | nih.gov |

| Viability and Apoptosis Assays | Can be used with other dyes to distinguish between live, apoptotic, and necrotic cells. | researchgate.net |

Nucleic Acid Detection and Analysis Methodologies

Cyanine dyes are widely used for labeling nucleic acids for various detection and analysis techniques due to their strong fluorescence upon binding. baseclick.euthermofisher.com The fluorescence intensity of dyes like Cy3 and Cy5 can be dependent on the adjacent nucleobase sequence, a factor that can be considered when designing probes to optimize signal. semanticscholar.orgunivie.ac.atnih.gov

Fluorescence In Situ Hybridization (FISH) for Spatial Detection

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to locate specific DNA or RNA sequences within the context of the cell or tissue. nih.govgenome.govfrontiersin.org This method provides crucial spatial information about gene location, expression, and chromosome organization. genome.gov

Cy3.5 dise(tetra so3) is an ideal fluorophore for labeling FISH probes. Its brightness allows for the detection of even low-abundance targets, and its high water solubility facilitates efficient hybridization in aqueous buffers. alfa-chemistry.com In a typical FISH experiment, a nucleic acid probe complementary to the target sequence is synthesized and labeled with the dye. genome.gov This probe is then hybridized to fixed and permeabilized cells or tissue sections. frontiersin.org After washing away unbound probes, the sample is visualized under a fluorescence microscope, where the bright orange-red signal of Cy3.5 reveals the precise location of the target sequence. nih.gov Multiplex FISH experiments can be performed using probes labeled with spectrally distinct fluorophores to visualize multiple targets simultaneously. thermofisher.com

Real-Time Polymerase Chain Reaction (PCR) and Molecular Beacon Design

Real-time Polymerase Chain Reaction (PCR), or quantitative PCR (qPCR), is a cornerstone technique in molecular biology for amplifying and quantifying specific DNA sequences in real-time. nih.gov The method relies on fluorescent chemistries to monitor the accumulation of PCR product during each amplification cycle. nih.gov

Cy3.5 dise(tetra so3) can be incorporated as the reporter fluorophore in probe-based qPCR assays, most notably in designs like molecular beacons. nih.gov A molecular beacon is a single-stranded oligonucleotide probe that forms a stem-loop structure. nih.gov The fluorophore (e.g., Cy3.5) is attached to one end, and a quencher molecule is attached to the other. nih.gov In this closed conformation, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via Förster Resonance Energy Transfer (FRET). dntb.gov.ua

During the annealing step of the PCR cycle, the loop sequence of the molecular beacon binds to its complementary target sequence in the newly synthesized DNA. nih.gov This hybridization event forces the stem to unwind, physically separating the fluorophore from the quencher. nih.gov This separation restores the fluorescence of Cy3.5, and the resulting signal is detected by the qPCR instrument. nih.gov The increase in fluorescence is directly proportional to the amount of amplified DNA, allowing for precise quantification of the initial target sequence. nih.govnih.gov

Microarray-Based Gene Expression Profiling and Analysis

Cyanine dyes, particularly Cy3 and Cy5, are foundational to two-color microarray experiments for differential gene expression analysis. nih.gov In this technique, messenger RNA (mRNA) from two different biological samples (e.g., a healthy cell and a cancerous cell) is isolated, reverse transcribed into more stable complementary DNA (cDNA), and labeled with distinct fluorescent dyes. youtube.com Typically, one sample is labeled with a green-emitting dye (like Cy3) and the other with a red-emitting dye (like Cy5). researchgate.netgene-quantification.de

While Cy3 and Cy5 are the most cited cyanine dyes in this context, the principles extend to other derivatives like Cy3.5. nih.gov The labeled cDNA populations are then mixed and competitively hybridized to a microarray slide, which contains thousands of spots, each with a known DNA sequence corresponding to a specific gene. youtube.commdpi.com

After hybridization, the microarray is scanned at wavelengths specific to each dye. The scanner measures the fluorescence intensity at each spot for both colors. The ratio of the two fluorescence intensities indicates the relative abundance of the corresponding mRNA in the original samples. gene-quantification.de

A high signal for the Cy3-labeled sample (green) indicates higher expression of that gene in the first sample.

A high signal for the Cy5-labeled sample (red) indicates higher expression in the second sample.

A signal of intermediate color (yellow) suggests relatively equal expression in both samples.

No significant signal for either dye implies that the gene is not expressed in either tissue. youtube.com

This ratiometric analysis allows for a large-scale, parallel comparison of gene expression profiles between two conditions. researchgate.net Although Cy3.5 is less commonly used than Cy3 in this specific application, its fluorescent properties make it a viable candidate for labeling nucleic acids in such hybridization-based assays. nih.govthermofisher.com The stability of the fluorescent signal is a critical factor, as exposure to elements like ozone can lead to significant loss in fluorescence intensity for some cyanine dyes.

Table 1: General Steps in Two-Color Microarray Gene Expression Analysis

| Step | Description |

| 1. Sample Collection | Obtain two biological samples for comparison (e.g., control vs. treated). |

| 2. mRNA Isolation | Extract messenger RNA (mRNA) from both samples. |

| 3. cDNA Synthesis & Labeling | Reverse transcribe mRNA into complementary DNA (cDNA). Incorporate fluorescent dyes (e.g., Cy3 and Cy5, or derivatives) during synthesis, labeling each sample with a different color. |

| 4. Hybridization | Combine the two labeled cDNA samples and apply them to the microarray slide. The labeled cDNAs bind (hybridize) to their complementary gene sequences on the array. |

| 5. Washing | Wash the slide to remove any unbound labeled cDNA. |

| 6. Scanning | Use a laser scanner to excite the fluorescent dyes at specific wavelengths and measure the emission intensity for each dye at every spot on the array. |

| 7. Data Analysis | Quantify the fluorescence intensity for each spot. Calculate the ratio of the two dye intensities to determine the relative gene expression levels between the two samples. |

Förster Resonance Energy Transfer (FRET) Studies Employing Cy3.5 as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorescent molecules, a "donor" and an "acceptor". wikipedia.orgulab360.com This transfer efficiency is acutely sensitive to the distance between the donor and acceptor, typically in the 1-10 nanometer range, making FRET a powerful tool for studying molecular proximity and dynamics. wikipedia.org The Cy dye family is frequently used in FRET studies due to their versatile chemical properties and well-characterized spectral overlap. nih.govacs.org

Recent research has focused on characterizing new FRET pairs to expand the toolkit for single-molecule FRET (smFRET) studies. One such pair is Cy3.5 and Cy5.5, where Cy3.5 can act as the donor and Cy5.5 as the acceptor. nih.govnih.govresearchgate.net This pair has been characterized for its suitability in studying nucleic acids and nucleosomes at the single-molecule level. nih.govnih.gov Studies have shown that the Cy3.5-Cy5.5 pair is photostable for approximately 5 minutes under continuous illumination, a crucial property for single-molecule observations. nih.govresearchgate.net The choice of Cy3.5 as a donor is advantageous in certain contexts, exhibiting properties similar to Cy3, which often shows an enhancement in fluorescence upon protein attachment. nih.gov

Table 2: Photophysical Characteristics of the Cy3.5-Cy5.5 FRET Pair

| Property | Value/Observation | Source |

| Role | Cy3.5 (Donor), Cy5.5 (Acceptor) | nih.govnih.gov |

| Photostability | Stable for ~5 minutes under continuous illumination | nih.govresearchgate.net |

| Blinking Behavior | ~96% of Cy3.5 trajectories show no blinking (100 ms/frame resolution) | nih.govresearchgate.net |

| Application Context | Suitable for smFRET studies of DNA and chromatin substrates | nih.govresearchgate.net |

Probing Inter- and Intra-molecular Association and Conformational Changes

FRET is exceptionally useful for detecting conformational changes within a single molecule or the association and dissociation of multiple molecules. mdpi.com By labeling different domains of a protein or nucleic acid with a FRET donor and acceptor, changes in the distance between these labels can be monitored as changes in FRET efficiency. wikipedia.org

The Cy3.5-Cy5.5 FRET pair has been successfully employed to study the structure and dynamics of nucleosomes, the fundamental units of chromatin. nih.gov In one study, nucleosomes were generated with Cy3.5-labeled histone H2A and Cy5.5-labeled DNA. nih.gov The resulting FRET signal provided information about the proximity of the histone protein to the DNA, demonstrating the utility of this specific dye pair in dissecting the architecture of complex biomolecular systems. nih.gov The distance-dependent nature of FRET allows researchers to observe subtle conformational transitions and binding events that are critical for biological function. nih.gov

Real-Time Monitoring of Molecular Interactions and Proximity

Single-molecule FRET (smFRET) allows for the observation of individual molecular events in real time, revealing dynamic information that is often obscured in ensemble measurements. nih.gov This technique tracks the FRET efficiency of a single donor-acceptor pair over time, providing a direct window into the conformational dynamics of the molecule or the kinetics of its interactions. nih.gov

The characterization of the Cy3.5-Cy5.5 pair has demonstrated its suitability for smFRET applications. nih.govresearchgate.net Researchers have confirmed the proximity dependence of FRET between these dyes when conjugated to double-stranded DNA (dsDNA). nih.gov By creating dsDNA constructs with varying separation distances between Cy3.5 and Cy5.5 (e.g., 13 base pairs vs. 19 base pairs), they could observe distinct FRET efficiency populations, confirming the pair's ability to report on nanoscale distance changes. researchgate.net This capacity for real-time monitoring is invaluable for studying dynamic processes such as protein folding, enzyme catalysis, and the assembly of macromolecular complexes. nih.gov

Development and Validation of Cy3.5-Based Bioanalytical Assays

The development of a bioanalytical assay involves creating a procedure to quantitatively measure an analyte in a biological matrix, such as blood, plasma, or tissue. europa.eu When the assay relies on fluorescence detection, as would be the case for an assay incorporating Cy3.5, specific validation parameters are crucial to ensure the reliability and reproducibility of the results. bioanalysis-zone.comnih.gov The goal of validation is to demonstrate that the method is suitable for its intended purpose. nih.gov

The development phase for a Cy3.5-based assay would involve optimizing several conditions, including the labeling efficiency of the target molecule with Cy3.5, incubation times, buffer compositions, and the specific instrumentation settings for fluorescence detection. ppd.com

Once developed, the assay must undergo rigorous validation. While guidelines for cell-based fluorescence assays are comprehensive, key analytical issues must be addressed for any new method. bioanalysis-zone.comnih.govnih.gov Validation confirms the performance of the assay with respect to several key metrics.

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | The mean value should be within 15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than 20%. europa.eu |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as within-run and between-run precision. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. europa.eu |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. | The assay should demonstrate a lack of interference from matrix components or other specified substances. nih.gov |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable accuracy and precision. | A linear regression model is typically used, with a correlation coefficient (r²) of >0.98 often desired. bioagilytix.com |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, bench-top stability). | Analyte concentration should remain within acceptable limits of the nominal concentration (e.g., ±15%) after being subjected to the stability test conditions. bioagilytix.com |

| Sensitivity | The lowest analyte concentration that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ). | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. europa.eu |

These validation steps are essential to ensure that a Cy3.5-based bioanalytical assay produces accurate, reliable, and reproducible data for its intended application in research or clinical settings. europa.eunih.gov

Mechanistic Investigations of Cy3.5 Dise Tetra So3 Photostability and Photoconversion

Detailed Mechanisms of Cyanine (B1664457) Dye Photoconversion

Cyanine dyes, a class of synthetic fluorophores, are instrumental in various biomedical imaging and research applications. However, their utility can be compromised by photo-induced conversion, a process where the dye transforms into a different, often blue-shifted, species upon light exposure. This phenomenon can lead to artifacts in multicolor imaging, complicating data interpretation.

Recent studies have shed light on the photoconversion mechanism of longer-wavelength cyanine dyes to their shorter-wavelength counterparts. A notable example is the transformation of Cy5.5 into Cy3.5. This conversion is not a simple degradation but a specific chemical transformation involving the shortening of the polymethine chain that connects the two indole (B1671886) moieties of the dye.

The core mechanism involves the deletion of a two-methine unit (a C2H2 group) from the central part of the polymethine chain of Cy5.5. elsevierpure.comnih.govacs.org This excision effectively shortens the conjugated π-system of the molecule. The length of the polymethine chain is a primary determinant of the dye's absorption and emission wavelengths; a shorter chain results in a shift towards shorter wavelengths (a "blue shift"). Thus, the removal of a two-carbon unit from Cy5.5 results in the formation of Cy3.5, which has a shorter polymethine bridge.

Research confirms this pathway through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) analyses of irradiated Cy5.5 solutions. The resulting photoproduct exhibits HPLC retention times, absorption and emission spectra, and a mass that are identical to a Cy3.5 standard, confirming its identity. acs.org This transformation is understood to occur primarily through an intermolecular pathway, involving a combination of bond cleavage and subsequent reconstitution events. elsevierpure.comnih.gov

The key chemical agent driving the photoconversion of cyanine dyes is singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. The process is initiated when the cyanine dye absorbs a photon, moving it to an excited singlet state. While most molecules will return to the ground state by emitting a photon (fluorescence), some can transition to a longer-lived excited triplet state through intersystem crossing. This excited triplet-state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating reactive singlet oxygen. nih.govnih.gov

Once generated, singlet oxygen attacks the electron-rich polymethine chain of the cyanine dye. nih.gov This reaction leads to the oxidative cleavage of carbon-carbon double bonds within the chain. rsc.org The process is believed to proceed through the formation of unstable dioxetane intermediates, which then decompose to form carbonyl compounds. elsevierpure.comacs.org These carbonyl products undergo a series of subsequent carbon-carbon bond-breaking and bond-forming reactions, ultimately leading to the excision of a fragment from the chain and the formation of the shorter, blue-shifted dye, such as the conversion of Cy5.5 to Cy3.5. elsevierpure.comnih.govacs.org This oxidative cleavage is a primary pathway for both the desired photoconversion in some advanced imaging techniques and the undesired photobleaching or degradation of the dye.

Strategies for Enhancing Photostability and Mitigating Photobleaching in Research Applications

Photobleaching, the irreversible loss of fluorescence due to photo-induced chemical reactions, is a significant limitation in fluorescence microscopy and other applications requiring long-term or high-intensity illumination. Several strategies have been developed to enhance the photostability of cyanine dyes like Cy3.5.

Structural Modification: One effective approach is to modify the chemical structure of the dye itself. Introducing electron-withdrawing groups, such as cyano or fluoro substituents, to the polymethine bridge or the heterocyclic rings can make the dye less susceptible to oxidation by singlet oxygen. nih.gov Polyfluorination of the dye structure has been shown to significantly increase resistance to photobleaching and reduce reactivity toward singlet oxygen. researchgate.netscilit.com Another strategy involves modifying the polymethine chain to reduce its electron cloud density or introducing sterically hindering groups to block nucleophilic attack. researchgate.net

Conjugation of Photostabilizers: Covalently linking photostabilizing agents directly to the fluorophore can dramatically improve its durability. Molecules such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a vitamin E analog) have been conjugated to Cy5, resulting in enhanced photostability without significantly altering the dye's spectral properties. nih.gov These agents act as triplet state quenchers, reducing the generation of singlet oxygen.

Protein-Based Stabilization: Novel protein tags have been engineered to bind specifically to cyanine dyes and enhance their photophysical properties. For instance, Photostability Enhancing Proteins against Cyanine (PEPCy) have been developed that bind to sulfonated Cy3 and Cy5 with high affinity. nyu.edu The PEPCy3-Cy3 complex demonstrated a significant 6-fold increase in molecular brightness and enhanced photostability, offering a powerful tool for live-cell imaging. nyu.edu

Environmental Optimization: The local chemical environment can be optimized to reduce photobleaching. This often involves the use of commercial antifade mounting media or solution additives that scavenge reactive oxygen species. These reagents typically contain a cocktail of antioxidants and triplet state quenchers.

The following table summarizes key strategies for improving cyanine dye photostability.

| Strategy | Mechanism of Action | Example | Reference |

| Structural Modification | Reduces susceptibility of the polymethine chain to oxidative attack. | Polyfluorination of the dye's indole rings. | researchgate.net |

| Conjugation of Stabilizers | Quenches the excited triplet state of the dye, preventing singlet oxygen formation. | Covalent attachment of cyclooctatetraene (COT) or Trolox. | nih.gov |

| Protein Binding | Binds and stabilizes the dye, enhancing fluorescence and photostability. | Use of Photostability Enhancing Proteins against Cyanine (PEPCy). | nyu.edu |

| Solution Additives | Scavenges reactive oxygen species (ROS) from the bulk solution. | Commercial antifade reagents like VECTASHIELD® or ProLong™. | nih.gov |

Quantifying Environmental Sensitivity and its Implications for Measurement Accuracy in Fluorometric Assays

The fluorescence properties of cyanine dyes, including Cy3.5, are not intrinsic but can be significantly influenced by their local microenvironment. This sensitivity can be a powerful tool for probing biological systems but also poses a challenge to the accuracy and reproducibility of fluorometric assays if not properly controlled.

Key environmental factors that affect cyanine fluorescence include:

Solvent Polarity and Viscosity: In non-viscous aqueous solutions, cyanine dyes can undergo cis-trans isomerization around the bonds in their polymethine chain after photoexcitation. researchgate.net This non-radiative decay pathway competes with fluorescence, leading to lower quantum yields. researchgate.net In more viscous environments, such as when bound to proteins or DNA, this rotation is restricted, resulting in a significant increase in fluorescence intensity.

pH: The fluorescence of some cyanine dyes can be sensitive to pH. While dyes like Cy5 and Cy7 are generally insensitive to pH in the physiological range (pH 5-10), some derivatives can exhibit changes in fluorescence intensity at more extreme pH values. nih.gov This is a critical consideration for experiments involving acidic organelles like lysosomes.

Interaction with Biomolecules: The fluorescence of Cy3 and Cy5 is strongly dependent on the local nucleobase sequence when labeled to DNA. univie.ac.at Proximity to purine-rich sequences, particularly guanine, can lead to quenching of the dye's fluorescence through photoinduced electron transfer. Similarly, when a dye like Cy5 is attached to a protein, conformational changes in the protein can alter the dye's local environment, leading to either an increase or decrease in fluorescence emission.

This environmental sensitivity has profound implications for the accuracy of quantitative measurements. For example, if a Cy3.5-labeled antibody is used in an immunoassay, its fluorescence intensity may change upon binding to its target protein, not just because of concentration changes, but also due to the altered microenvironment. This can lead to an over- or underestimation of the target's concentration. Therefore, careful calibration and the use of appropriate controls are essential for accurate quantification in fluorometric assays using environmentally sensitive dyes.

The table below illustrates the pH sensitivity of several common fluorophores, highlighting the relative stability of cyanine dyes in the physiological range.

| Fluorophore | pH Sensitivity Range | % Decrease in Fluorescence (pH 10 to 3) | Reference |

| FITC-dextran | Highly Sensitive | > 95% | nih.gov |

| Alexa647-NeutrAvidin | Sensitive at low pH | ~18% (at pH 3 & 4) | nih.gov |

| Cy5-NeutrAvidin | Generally Insensitive | No significant change (pH 3-10) | nih.gov |

| Cy7-NeutrAvidin | Generally Insensitive | No significant change (pH 3-10) | nih.gov |

Rational Design and Engineering of Cy3.5 Dise Tetra So3 Based Molecular Probes and Biosensors

Development of Environmentally Responsive Polymeric Systems Incorporating Cy3.5